molecular formula C9H9F3N2 B12625988 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196151-75-3

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Cat. No.: B12625988
CAS No.: 1196151-75-3
M. Wt: 202.18 g/mol
InChI Key: QGWPRRAQSVVDOI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a key structural motif in many active ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product. The scalability of the reaction is also a critical factor in industrial settings, where large quantities of the compound are required .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to its specific structure, which combines the trifluoromethyl group with a cyclopenta[B]pyridine core. This combination imparts unique chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

CAS No.

1196151-75-3

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)5-3-6-7(13)1-2-8(6)14-4-5/h3-4,7H,1-2,13H2

InChI Key

QGWPRRAQSVVDOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=N2)C(F)(F)F

Origin of Product

United States

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